LB-100 LB-100 LB-100 is a protein phosphatase 2A(PP2A)inhibitor. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. LB-100 enhanced the effects of sorafenib in HCC cells only during hypoxic environments. LB-100 dramatically increased intracellular p-Smad3 level, which was responsible for the effect of LB-100 as a sensitizer. LB-100 downregulated Bcl-2 expression and enhanced sorafenib-induced apoptosis in HCC cells.
Brand Name: Vulcanchem
CAS No.: 1632032-53-1
Catalog No.: VC1065237
InChI: InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
SMILES: O=C(C1C(O2)CCC2C1C(N3CCN(C)CC3)=O)O
Molecular Formula: C13H20N2O4
Molecular Weight: 268.313

LB-100

* For research use only. Not for human or veterinary use.

CAS No.: 1632032-53-1

Inhibitors

Catalog No.: VC1065237

Molecular Formula: C13H20N2O4

Molecular Weight: 268.313

Purity: >98% (or refer to the Certificate of Analysis)

LB-100 - 1632032-53-1

CAS No. 1632032-53-1
Product Name LB-100
IUPAC Name 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Synonyms LB-100; LB 100; LB100.
Molecular Formula C13H20N2O4
Molecular Weight 268.313
InChI InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
InChIKey JUQMLSGOTNKJKI-UHFFFAOYSA-N
SMILES O=C(C1C(O2)CCC2C1C(N3CCN(C)CC3)=O)O
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO and water
Description LB-100 is a protein phosphatase 2A(PP2A)inhibitor. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. LB-100 enhanced the effects of sorafenib in HCC cells only during hypoxic environments. LB-100 dramatically increased intracellular p-Smad3 level, which was responsible for the effect of LB-100 as a sensitizer. LB-100 downregulated Bcl-2 expression and enhanced sorafenib-induced apoptosis in HCC cells.
References 1: Fu QH, Zhang Q, Zhang JY, Sun X, Lou Y, Li GG, Chen ZL, Bai XL, Liang TB. LB-100 sensitizes hepatocellular carcinoma cells to the effects of sorafenib during hypoxia by activation of Smad3 phosphorylation. Tumour Biol. 2016 Jun;37(6):7277-86. doi: 10.1007/s13277-015-4560-2. Epub 2015 Dec 14. PubMed PMID: 26666823.
2: Chung V, Mansfield AS, Braiteh F, Richards D, Durivage H, Ungerleider RS, Johnson F, Kovach JS. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial. Clin Cancer Res. 2016 Dec 30. doi: 10.1158/1078-0432.CCR-16-2299. [Epub ahead of print] PubMed PMID: 28039265.
3: Bai XL, Zhang Q, Ye LY, Hu QD, Fu QH, Zhi X, Su W, Su RG, Ma T, Chen W, Xie SZ, Chen CL, Liang TB. Inhibition of protein phosphatase 2A enhances cytotoxicity and accessibility of chemotherapeutic drugs to hepatocellular carcinomas. Mol Cancer Ther. 2014 Aug;13(8):2062-72. doi: 10.1158/1535-7163.MCT-13-0800. Epub 2014 May 27. PubMed PMID: 24867249.
4: Bai X, Zhi X, Zhang Q, Liang F, Chen W, Liang C, Hu Q, Sun X, Zhuang Z, Liang T. Inhibition of protein phosphatase 2A sensitizes pancreatic cancer to chemotherapy by increasing drug perfusion via HIF-1α-VEGF mediated angiogenesis. Cancer Lett. 2014 Dec 28;355(2):281-7. doi: 10.1016/j.canlet.2014.09.048. Epub 2014 Oct 7. PubMed PMID: 25304380.
5: Nyholm D, Lewander T, Gomes-Trolin C, Bäckström T, Panagiotidis G, Ehrnebo M, Nyström C, Aquilonius SM. Pharmacokinetics of levodopa/carbidopa microtablets versus levodopa/benserazide and levodopa/carbidopa in healthy volunteers. Clin Neuropharmacol. 2012 May-Jun;35(3):111-7. doi: 10.1097/WNF.0b013e31825645d1. PubMed PMID: 22549097.
6: Lecca S, Pelosi A, Tchenio A, Moutkine I, Lujan R, Hervé D, Mameli M. Rescue of GABAB and GIRK function in the lateral habenula by protein phosphatase 2A inhibition ameliorates depression-like phenotypes in mice. Nat Med. 2016 Mar;22(3):254-61. doi: 10.1038/nm.4037. Epub 2016 Jan 25. PubMed PMID: 26808347.
7: Zhang C, Hong CS, Hu X, Yang C, Wang H, Zhu D, Moon S, Dmitriev P, Lu J, Chiang J, Zhuang Z, Zhou Y. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment. Cell Cycle. 2015;14(13):2100-8. doi: 10.1080/15384101.2015.1041693. Epub 2015 May 5. PubMed PMID: 25942376; PubMed Central PMCID: PMC4612123.
8: Gordon IK, Lu J, Graves CA, Huntoon K, Frerich JM, Hanson RH, Wang X, Hong CS, Ho W, Feldman MJ, Ikejiri B, Bisht K, Chen XS, Tandle A, Yang C, Arscott WT, Ye D, Heiss JD, Lonser RR, Camphausen K, Zhuang Z. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma. Mol Cancer Ther. 2015 Jul;14(7):1540-7. doi: 10.1158/1535-7163.MCT-14-0614. Epub 2015 May 4. PubMed PMID: 25939762; PubMed Central PMCID: PMC4497833.
9: Hong CS, Ho W, Zhang C, Yang C, Elder JB, Zhuang Z. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential. Cancer Biol Ther. 2015;16(6):821-33. doi: 10.1080/15384047.2015.1040961. Epub 2015 Apr 21. Review. PubMed PMID: 25897893; PubMed Central PMCID: PMC4623051.
10: Chang KE, Wei BR, Madigan JP, Hall MD, Simpson RM, Zhuang Z, Gottesman MM. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity. Mol Cancer Ther. 2015 Jan;14(1):90-100. doi: 10.1158/1535-7163.MCT-14-0496. Epub 2014 Nov 5. PubMed PMID: 25376608; PubMed Central PMCID: PMC4557740.
11: Lembo M, Cannatà V, Militello A, Ritrovato M, Zaffina S, Derrico P, Borra M. [Artificial lighting and blue light in the operating room: what risks for the surgeon?]. Med Lav. 2015 Sep 9;106(5):342-50. Italian. PubMed PMID: 26384260.
12: Vaillant A, Dentan G, Laurent Y, Aurélie G, Beer JC, Germin F, Boch É, Casillas JM, Brunel P, Touzery C, Cottin Y, Zeller M, Morel G; pour le réseau de prise en charge et de prévention des infarctus du myocarde de Côte-d’Or (RPC-PIM).. The Log book for the secondary prevention of coronary artery disease: A pilot study. Presse Med. 2015 Sep;44(9):e301-9. doi: 10.1016/j.lpm.2014.11.020. Epub 2015 Jul 2. PubMed PMID: 26144276.
13: Broadhurst T, Huang X, Frye B, Ellis R. A Spectroscopic Redshift for the Cl 0024+16 Multiple Arc System: Implications for the Central Mass Distribution. Astrophys J. 2000 May 1;534(1):L15-L18. PubMed PMID: 10790060.
14: Taylor EN, Stampfer MJ, Curhan GC. Obesity, weight gain, and the risk of kidney stones. JAMA. 2005 Jan 26;293(4):455-62. PubMed PMID: 15671430.
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol